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Compound of Interest

Compound Name: N-Ethyl-N-nitrosobutylamine

CAS No.: 4549-44-4

Cat. No.: B126736

Get Quote

Introduction
N-Ethyl-N-nitrosobutylamine (NENA), a member of the N-nitrosamine class of compounds, is

a subject of significant interest in the fields of toxicology, environmental science, and

pharmaceutical drug development due to its classification as a potential human carcinogen.[1]

The accurate identification and quantification of NENA in various matrices are paramount for

ensuring public safety and regulatory compliance. This technical guide provides an in-depth

analysis of the key spectroscopic techniques employed in the structural elucidation and

characterization of N-Ethyl-N-nitrosobutylamine: Mass Spectrometry (MS), Infrared (IR)

Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application

Scientist, the following sections synthesize theoretical principles with practical, field-proven

insights to offer a comprehensive understanding of the spectroscopic signature of this

compound.
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Property Value Source

IUPAC Name N-butyl-N-ethylnitrous amide PubChem[1]

Synonyms
N-Nitroso-N-ethylbutylamine,

NENA
PubChem[1]

CAS Number 4549-44-4 PubChem[1]

Molecular Formula C₆H₁₄N₂O PubChem[1]

Molecular Weight 130.19 g/mol PubChem[1]

Appearance Pale yellow oil PubChem[1]

Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the sensitive and specific detection of

nitrosamines.[2] When coupled with a separation technique like Gas Chromatography (GC-

MS), it provides robust analytical data for both qualitative and quantitative analysis.

Electron Ionization (EI) Fragmentation Pathway
Under electron ionization, N-Ethyl-N-nitrosobutylamine undergoes predictable fragmentation,

providing a unique fingerprint for its identification. The molecular ion (M⁺•) is expected at m/z

130, corresponding to the molecular weight of the compound. While often of low abundance for

some nitrosamines, its observation is critical for confirming the molecular mass.

A predominant fragmentation pathway for N-nitrosamines involves the cleavage of the N-N

bond, leading to the loss of a nitroso radical (•NO), resulting in a fragment ion at M-30.[2]

Another common fragmentation is alpha-cleavage, the breaking of a C-C bond adjacent to the

nitrogen atom.

The NIST Mass Spectrometry Data Center entry for N-Ethyl-N-nitrosobutylamine indicates a

base peak (the most intense peak) at m/z 58. This strongly suggests a fragmentation pathway

involving a rearrangement and cleavage. A plausible mechanism for the formation of the m/z 58

fragment is a McLafferty-type rearrangement, which is common in molecules with carbonyl

groups or, in this case, the analogous N=O group, and available gamma-hydrogens. However,

a more direct alpha-cleavage is also highly probable.
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Proposed Fragmentation of N-Ethyl-N-nitrosobutylamine:

[C6H14N2O]+•
m/z = 130

(Molecular Ion)

[C6H14N]+•
m/z = 100

(Loss of •NO)

- •NO (30 Da)

[C3H8N]+•
m/z = 58

(Base Peak)

α-cleavage
(Loss of C3H6)

[C4H8N]+•
m/z = 72

α-cleavage
(Loss of C2H5•)

[C2H5N2O]+•
m/z = 73

α-cleavage
(Loss of C4H9•)

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of N-Ethyl-N-nitrosobutylamine.

Interpretation of Key Fragments:
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m/z Proposed Ion Comments

130 [C₆H₁₄N₂O]⁺• Molecular ion.

100 [C₆H₁₄N]⁺

Loss of the nitroso group

(•NO), a characteristic

fragmentation for nitrosamines.

[2]

72 [C₄H₁₀N]⁺

Resulting from α-cleavage with

the loss of an ethyl radical

(•C₂H₅).

58 [C₃H₈N]⁺

Base Peak. Likely formed via

α-cleavage with the loss of a

propyl radical (•C₃H₇). This is a

stable secondary carbocation.

43 [C₃H₇]⁺
Propyl cation, a common

fragment from the butyl chain.

29 [C₂H₅]⁺
Ethyl cation from the ethyl

chain.

Experimental Protocol: GC-MS Analysis

For the analysis of N-Ethyl-N-nitrosobutylamine, a standard GC-MS protocol would be

employed.

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as

dichloromethane or methanol.

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet,

which is heated to ensure rapid volatilization.

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through

a capillary column. The column's stationary phase separates the components of the sample

based on their boiling points and affinities for the stationary phase.
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Ionization: As the separated components elute from the GC column, they enter the mass

spectrometer's ion source, where they are bombarded with electrons (typically at 70 eV) to

generate positively charged ions and fragments.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum for each eluting component.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. The IR spectrum of N-Ethyl-N-nitrosobutylamine will be dominated by absorptions

from the N=O, N-N, and C-H bonds.

Expected IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Vibration Intensity Comments

~2850-2960 C-H stretch (alkane) Strong

Asymmetric and

symmetric stretching

of the CH₂, and CH₃

groups in the ethyl

and butyl chains.

~1465 C-H bend (CH₂) Medium
Scissoring vibration of

the methylene groups.

~1375 C-H bend (CH₃) Medium

Symmetric bending

(umbrella) vibration of

the methyl groups.

~1430-1480 N=O stretch Strong

This is a characteristic

and strong absorption

for the nitroso group.

[3]

~1050-1150 N-N stretch Medium-Strong

Stretching vibration of

the bond between the

two nitrogen atoms.[3]

~1040-1080 C-N stretch Medium

Stretching vibrations

of the C-N bonds of

the ethyl and butyl

groups.

Interpretation:

The most diagnostic peaks in the IR spectrum of N-Ethyl-N-nitrosobutylamine are the strong

N=O stretch and the N-N stretch. The presence of these two bands, in conjunction with the

characteristic alkane C-H stretches, provides strong evidence for the nitrosamine functionality.

The region below 1500 cm⁻¹ is considered the "fingerprint region," where the combination of

bending and stretching vibrations is unique to the molecule's overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. Due to the phenomenon of syn and anti (or Z and E) isomerism around the partially

double-bonded N-N bond, the NMR spectra of nitrosamines can be complex, sometimes

showing two distinct sets of signals for the two isomers.

Syn Isomer Anti Isomer

CH3-CH2-N(-N=O)-CH2-CH2-CH2-CH3 CH3-CH2-N(-CH2-CH2-CH2-CH3)-N=ORotational Isomerism

Click to download full resolution via product page

Caption: Syn/Anti isomerism in N-Ethyl-N-nitrosobutylamine.

¹H NMR Spectroscopy
The proton NMR spectrum will show signals for the ethyl and butyl groups. The chemical shifts

of the protons on the carbons directly attached to the nitrogen (the α-protons) will be

significantly downfield due to the electron-withdrawing effect of the nitrosoamino group.

Predicted ¹H NMR Spectral Data:
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Protons
(Label)

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

a (CH₃-CH₂-N) ~1.0-1.2 Triplet ~7 3H

b (CH₃-CH₂-N) ~3.5-4.0 Quartet ~7 2H

c (N-CH₂-CH₂-

CH₂-CH₃)
~3.4-3.9 Triplet ~7 2H

d (N-CH₂-CH₂-

CH₂-CH₃)
~1.5-1.7 Sextet ~7 2H

e (N-CH₂-CH₂-

CH₂-CH₃)
~1.3-1.5 Sextet ~7 2H

f (N-CH₂-CH₂-

CH₂-CH₃)
~0.9-1.0 Triplet ~7 3H

Note: The presence of syn and anti isomers may lead to two sets of signals for protons b and c,

and potentially for the other protons as well.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the

molecule, assuming the syn and anti isomers are not resolved or are in rapid exchange. If the

isomers are resolved at the measurement temperature, up to twelve signals could be observed.

Predicted ¹³C NMR Spectral Data:
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Carbon (Label)
Predicted Chemical Shift
(δ, ppm)

Comments

1 (CH₃-CH₂-N) ~12-15

2 (CH₃-CH₂-N) ~45-55 α to nitrogen, deshielded.

3 (N-CH₂-CH₂-CH₂-CH₃) ~40-50 α to nitrogen, deshielded.

4 (N-CH₂-CH₂-CH₂-CH₃) ~28-32

5 (N-CH₂-CH₂-CH₂-CH₃) ~19-22

6 (N-CH₂-CH₂-CH₂-CH₃) ~13-14

Conclusion
The spectroscopic analysis of N-Ethyl-N-nitrosobutylamine through Mass Spectrometry,

Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a

comprehensive and unambiguous structural characterization. Mass spectrometry reveals the

molecular weight and characteristic fragmentation patterns, notably the loss of the nitroso

group. Infrared spectroscopy confirms the presence of the key N=O and N-N functional groups.

Finally, NMR spectroscopy elucidates the precise carbon-hydrogen framework and can provide

insight into the isomeric nature of the molecule. The integrated application of these techniques

is indispensable for the accurate identification and study of this, and other, N-nitrosamines in

research, industrial, and regulatory settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b126736?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126736?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

